molecular formula C23H25N5O4S B420051 ethyl -1,2,4-triazol-3-yl]sulfanyl}acetamide

ethyl -1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B420051
M. Wt: 467.5g/mol
InChI Key: CPOIUYSYYNMLJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ethyl -1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound that belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This compound has a molecular formula of C18H19N5O2S and a molecular weight of 369.448 g/mol . It is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms.

Chemical Reactions Analysis

ethyl -1,2,4-triazol-3-yl]sulfanyl}acetamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various alkylated derivatives.

Scientific Research Applications

ethyl -1,2,4-triazol-3-yl]sulfanyl}acetamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl -1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The triazole ring in the compound is known to interact with enzymes and receptors, leading to its biological effects . For example, it may inhibit bacterial enzymes, thereby exerting its antimicrobial activity.

Comparison with Similar Compounds

ethyl -1,2,4-triazol-3-yl]sulfanyl}acetamide can be compared with other similar compounds, such as:

This compound is unique due to its specific structure and the presence of both sulfur and nitrogen atoms, which contribute to its wide range of biological activities.

Properties

Molecular Formula

C23H25N5O4S

Molecular Weight

467.5g/mol

IUPAC Name

ethyl 4-[[2-[[4-(oxolan-2-ylmethyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C23H25N5O4S/c1-2-31-22(30)17-5-7-18(8-6-17)25-20(29)15-33-23-27-26-21(16-9-11-24-12-10-16)28(23)14-19-4-3-13-32-19/h5-12,19H,2-4,13-15H2,1H3,(H,25,29)

InChI Key

CPOIUYSYYNMLJJ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CC3CCCO3)C4=CC=NC=C4

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CC3CCCO3)C4=CC=NC=C4

Origin of Product

United States

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